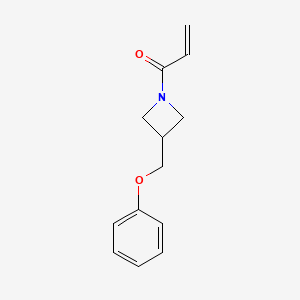
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one, also known as PMAPO, is an organic compound that has been studied for its potential applications in scientific research. PMAPO is a highly reactive molecule that has been shown to have unique properties that make it a useful tool for studying various biological processes. In
科学研究应用
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been studied for its potential applications in various scientific research fields. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to have potential applications in the field of materials science, specifically in the development of new polymers and coatings.
作用机制
The mechanism of action of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is not fully understood, but it is believed to involve the formation of reactive oxygen species. 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to undergo oxidation in the presence of oxygen, resulting in the formation of a highly reactive intermediate. This intermediate is believed to react with cellular components, leading to changes in cellular function and ultimately cell death.
生化和生理效应
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungi. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is its high reactivity, which makes it a useful tool for studying various biological processes. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is readily available and relatively easy to synthesize, making it a cost-effective compound for scientific research. However, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is highly reactive and can be difficult to handle, requiring specialized equipment and precautions. Additionally, the mechanism of action of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is not fully understood, which may limit its potential applications in certain research fields.
未来方向
There are many potential future directions for research involving 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one. One area of research could focus on further elucidating the mechanism of action of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one, which could lead to the development of more targeted therapies for various diseases. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one could be further studied for its potential applications in the field of materials science, specifically in the development of new polymers and coatings. Finally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one could be studied for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells, which could lead to the development of new imaging techniques for studying cellular function.
合成方法
The synthesis of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one involves the reaction of 3-phenoxymethylazetidine with propenone in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one. This reaction has been optimized for high yield and purity, making 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one a readily available compound for scientific research.
属性
IUPAC Name |
1-[3-(phenoxymethyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(15)14-8-11(9-14)10-16-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOOEAZSVREEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

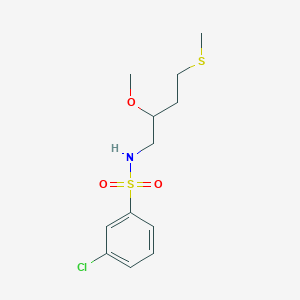
![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744851.png)
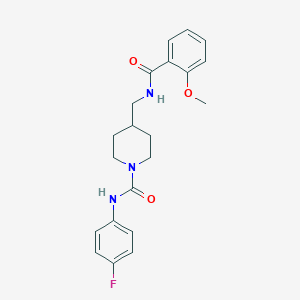
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)
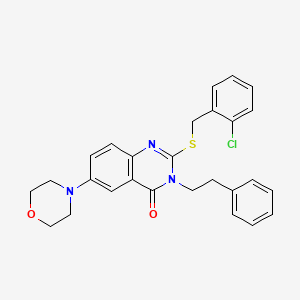
![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)
![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)
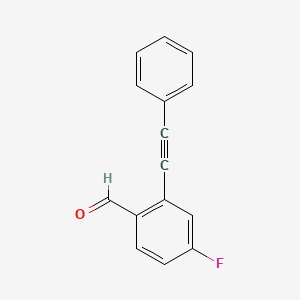
![2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2744860.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2744861.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide](/img/structure/B2744862.png)
![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2744864.png)
![4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-](/img/structure/B2744868.png)